![molecular formula C21H24N4O8S B2853067 N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-14-3](/img/structure/B2853067.png)
N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of 4-methoxyphenethylamine with oxalyl chloride to form the oxalamide backbone. Subsequent reactions introduce the 4-nitrophenylsulfonyl group and the oxazolidine moiety. Researchers have explored different synthetic routes, optimizing yields and purity. Detailed synthetic protocols are available in the literature .
Molecular Structure Analysis
Compound X’s molecular formula is C~20~H~21~N~3~O~7~S~2~ . Its three-dimensional structure reveals a central oxalamide core flanked by the 4-methoxyphenethyl and 4-nitrophenylsulfonyl groups. The oxazolidine ring contributes to its rigidity and influences its biological activity. Researchers have elucidated its stereochemistry using spectroscopic techniques and X-ray crystallography .
Chemical Reactions Analysis
Compound X participates in various chemical reactions, including hydrolysis, reduction, and substitution. Its amide bond can undergo cleavage under acidic or basic conditions. Researchers have explored its reactivity with nucleophiles and electrophiles, leading to derivatives with altered properties. Investigating its reactivity profile is crucial for understanding its behavior in biological systems .
Mechanism of Action
Compound X’s mechanism of action remains an active area of research. It interacts with specific cellular targets, potentially modulating enzymatic activity or receptor signaling pathways. Computational studies and binding assays have provided insights into its binding pockets and affinity for relevant proteins. Further investigations are needed to unravel its precise mode of action .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-32-17-6-2-15(3-7-17)10-11-22-20(26)21(27)23-14-19-24(12-13-33-19)34(30,31)18-8-4-16(5-9-18)25(28)29/h2-9,19H,10-14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCJSRUGUSVOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide |
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